L-Histidyl-L-glutaminylglycyl-L-valyl-L-methionine
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Overview
Description
L-Histidyl-L-glutaminylglycyl-L-valyl-L-methionine is a pentapeptide composed of the amino acids L-histidine, L-glutamine, glycine, L-valine, and L-methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-glutaminylglycyl-L-valyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-glutaminylglycyl-L-valyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Alkylated or acylated amino acid residues.
Scientific Research Applications
L-Histidyl-L-glutaminylglycyl-L-valyl-L-methionine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mechanism of Action
The mechanism of action of L-Histidyl-L-glutaminylglycyl-L-valyl-L-methionine involves its interaction with specific molecular targets and pathways. For instance, the peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways can vary depending on the biological context and the specific modifications of the peptide.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in wound healing and skin regeneration.
L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-g:
Uniqueness
L-Histidyl-L-glutaminylglycyl-L-valyl-L-methionine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its combination of histidine, glutamine, glycine, valine, and methionine residues may confer unique stability, solubility, and reactivity characteristics compared to other peptides.
Properties
CAS No. |
823233-00-7 |
---|---|
Molecular Formula |
C23H38N8O7S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H38N8O7S/c1-12(2)19(22(36)30-16(23(37)38)6-7-39-3)31-18(33)10-27-21(35)15(4-5-17(25)32)29-20(34)14(24)8-13-9-26-11-28-13/h9,11-12,14-16,19H,4-8,10,24H2,1-3H3,(H2,25,32)(H,26,28)(H,27,35)(H,29,34)(H,30,36)(H,31,33)(H,37,38)/t14-,15-,16-,19-/m0/s1 |
InChI Key |
NXGUVGGNFLJFJC-FPXQBCRKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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